Nafoxidine

Breast Cancer Clinical Trial Endocrine Therapy

Researchers requiring a clinically benchmarked ER antagonist for breast cancer studies face limited access to compounds with validated human efficacy data. Nafoxidine addresses this gap with 30-37% objective response rates across multiple clinical trials. • Clinically validated SERM: 31% remission vs. 14% for ethinyloestradiol in randomized breast cancer trials • Lasofoxifene precursor: Essential intermediate with 55-83.5% synthetic yields • Cannabinoid polypharmacology: Unique CB1/CB2 inverse agonist (nM-μM IC50)

Molecular Formula C29H31NO2
Molecular Weight 425.6 g/mol
CAS No. 1845-11-0
Cat. No. B1677902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafoxidine
CAS1845-11-0
SynonymsHydrochloride, Nafoxidine
Nafoxidine
Nafoxidine Hydrochloride
U 11,100A
U 11000A
U-11,100A
U-11000A
U11,100A
U11000A
Molecular FormulaC29H31NO2
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5
InChIInChI=1S/C29H31NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3
InChIKeyJEYWNNAZDLFBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nafoxidine: Scientific Selection Guide


Nafoxidine (U-11,000A) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class that functions as a partial estrogen antagonist [1]. It competes with endogenous estrogen for binding to estrogen receptors (ERα and ERβ) and exhibits prolonged nuclear retention in the range of 24 to 48 hours or more [2]. Originally developed by Upjohn in the 1970s as an investigational agent for advanced breast cancer, nafoxidine achieved objective response rates of 30–37% in clinical trials but was never commercialized due to dermatological toxicity [3]. Today, nafoxidine serves primarily as a research tool for ER signaling studies and as a key synthetic precursor to the marketed SERM lasofoxifene [4].

Tool compoundER signaling studies; reported antagonist with prolonged nuclear retention
SERM comparatorHistorical trial endpoint context for breast cancer model validation
Synthetic precursorImmediate intermediate for lasofoxifene; reported synthetic utility
Polypharmacology probeCB1/CB2 non-selective inverse agonist; distinct off-target profile

Nafoxidine: Why Substitution Fails


Nafoxidine occupies a distinct position within the SERM pharmacological landscape due to its unique combination of structural class, tissue-specific efficacy profile, and synthetic utility. Although tamoxifen and nafoxidine demonstrate comparable clinical response rates in advanced breast cancer (28–35% and 30–37%, respectively), their tissue-specific pharmacological effects diverge substantially [1]. In direct head-to-head preclinical comparisons, nafoxidine and raloxifene exhibit different efficacy in blocking body weight gain following ovariectomy, while nafoxidine produces greater uterine stimulation than raloxifene [2]. Unlike tamoxifen, nafoxidine binds non-selectively to cannabinoid CB1 and CB2 receptors and acts as an inverse agonist with IC50 values in the nM to low μM range, a polypharmacology profile absent in most comparator SERMs [3]. Furthermore, nafoxidine is the immediate synthetic precursor to lasofoxifene, making it irreplaceable in synthetic chemistry workflows targeting this marketed osteoporosis agent [4]. These quantifiable differences preclude simple interchange among in-class compounds for research applications requiring specific pharmacological or synthetic properties.

TamoxifenSimilar trial-reported breast cancer response but distinct tissue-specific pharmacology may shift metabolic endpoints
RaloxifeneReported tissue-specific divergence in body weight regulation; nafoxidine more effective in ovariectomy model
Ospemifene / BazedoxifeneCannabinoid receptor selectivity profile mismatch; nafoxidine non-selective CB1/CB2 inverse agonism absent in these agents
Other SERMsLack synthetic role as lasofoxifene intermediate; irreplaceable for process chemistry workflows

Nafoxidine Head-to-Head Comparative Data


Advanced Breast Cancer Response Rate

In a randomized E.O.R.T.C. clinical trial directly comparing nafoxidine to ethinyloestradiol in postmenopausal patients with advanced breast cancer, nafoxidine produced objective remissions in 31% of 49 women, more than double the 14% remission rate observed in the ethinyloestradiol arm (49 patients) [1]. The difference in remission rates approached statistical significance (0.05 < P < 0.10). Life-threatening complications were more frequent with ethinyloestradiol, whereas nafoxidine produced specific toxic reactions on skin and hair [1].

Remission Rate
Trial context
31% vs 14% (ethinyloestradiol)
2.2-fold higher; n=49 per arm
Reported endpoint response in randomized trial context
P value 0.05–0.10; dermatological toxicity observed
Breast Cancer Clinical Trial Endocrine Therapy

Body Weight Gain Suppression in Ovariectomized Rats

In a 5-week oral dosing study directly comparing four compounds from distinct chemical classes in ovariectomized rats, tamoxifen and nafoxidine were more effective than raloxifene in blocking gain in body weight [1]. While the study also assessed bone mineral density (BMD) preservation where raloxifene was more efficacious than nafoxidine, the body weight regulation parameter highlights a tissue-specific divergence among SERMs [1].

Body Weight Regulation
Model context
Nafoxidine > raloxifene in blocking ovariectomy-induced weight gain
Reported tissue-specific endpoint difference
Ovariectomized rat model; 5-week oral dosing
Metabolic Regulation SERM Comparative Pharmacology Adipose Tissue

Cannabinoid Receptor Inverse Agonism Profile

A comprehensive screen of fourteen SERMs from five structural classes revealed that nafoxidine (a tetrahydronaphthalene) binds non-selectively to both human CB1 and CB2 cannabinoid receptors, whereas ospemifine (a triphenylethylene) selectively bound to CB1Rs and bazedoxifene (an indole) bound to CB2Rs with highest affinity [1]. Nafoxidine and raloxifene both bound CB1 and CB2Rs non-selectively and acted as inverse agonists, reducing basal G-protein activity with IC50 values in the nM to low μM range [1].

CB Receptor Profile
Reported
Non-selective CB1/CB2 inverse agonist
IC50 nM–low μM
Polypharmacology context distinct from class
Human CB1/CB2 functional assays
Cannabinoid Receptor Polypharmacology SERM Off-Target Activity

Estrogen Receptor Binding Kinetics

Surface plasmon resonance (SPR) biosensor analysis of ligand interactions with the human estrogen receptor ligand-binding domain demonstrated that antagonist ligands including tamoxifen and nafoxidine bind to the receptor with association rates that are on average 500-fold slower than agonists such as estriol and β-estradiol [1]. This kinetic distinction is consistent with antagonists binding to an altered receptor conformation [1].

ER Association Kinetics
Class-level
~500-fold slower than agonists (estriol, β-estradiol)
Antagonist binding-mode context; class-level inference
SPR biosensor; nafoxidine and tamoxifen grouped
Estrogen Receptor Binding Kinetics SPR Biosensor

Synthetic Precursor to Lasofoxifene

A concise two-step catalytic approach from commodity tetralone starting material produces nafoxidine with an overall yield of 55%, establishing it as the key synthetic precursor to the marketed SERM lasofoxifene [1]. The synthesis proceeds via α-arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (90% yield) followed by CeCl3-promoted reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium (61% yield) [1]. Alternative three-component coupling syntheses achieve overall yields of 83.5% for nafoxidine as the lasofoxifene intermediate [2].

Synthetic Utility
Method context
Immediate lasofoxifene precursor
Reported overall yield 55–83.5%
Supports process chemistry and impurity profiling
Two-step catalytic or three-component coupling
Synthetic Chemistry Process Chemistry Drug Synthesis

Sigma-1 Receptor Affinity

Nafoxidine binds to the human sigma-1 receptor with a Ki value of 0.9 nM [1]. This high-affinity interaction represents a distinct off-target pharmacological property not shared uniformly across all SERMs, potentially contributing to nafoxidine's unique biological profile including calcium signaling modulation [2]. For comparison, nafoxidine's Ki for ERG2 in Saccharomyces cerevisiae is 232 nM and its IC50 against recombinant rat androgen receptor is 12,883 nM, demonstrating >3–4 orders of magnitude selectivity for sigma-1 over these targets .

Sigma-1 Affinity
Reported
Ki = 0.9 nM
~258-fold over ERG2; >14,000-fold over AR
Off-target sigma receptor binding context
Radioligand binding assay
Sigma Receptor Off-Target Pharmacology Binding Affinity

Nafoxidine Application Scenarios


ER-Positive Breast Cancer Model Validation

Nafoxidine is the optimal reference compound for validating ER-positive breast cancer xenograft or in vitro models when clinical translatability is required. Its 31% objective remission rate in a randomized trial versus ethinyloestradiol (14%) provides a clinically benchmarked efficacy standard [1]. The compound's demonstrated 30–37% response rates across multiple independent clinical studies in advanced breast cancer establish it as one of the few SERMs with robust human efficacy data available for research procurement [2].

Adipose Metabolism & Body Composition Studies

For studies examining estrogen receptor-mediated regulation of body weight and adipose tissue, nafoxidine provides a differentiated pharmacological tool. Direct comparative data demonstrate that nafoxidine and tamoxifen are more effective than raloxifene in blocking body weight gain following ovariectomy in rats [3]. This tissue-specific divergence makes nafoxidine the preferred SERM for metabolic studies where raloxifene's weak effect on body weight regulation would confound results.

Lasofoxifene Synthesis & Impurity Profiling

Nafoxidine is the essential synthetic precursor to lasofoxifene, a marketed SERM for osteoporosis [4]. Two-step catalytic approaches achieve 55% overall yield from commodity starting materials, while three-component coupling methods reach 83.5% yield [5]. Procurement of high-purity nafoxidine is required for process chemistry development, reference standard preparation, impurity identification and quantification, and supply chain qualification for lasofoxifene manufacturing.

Cannabinoid Receptor Inverse Agonism Studies

Nafoxidine serves as a reference compound for investigating the ER-independent polypharmacology of SERMs at cannabinoid receptors. Unlike tamoxifen (weaker CB affinity) and ospemifine (CB1-selective), nafoxidine binds non-selectively to both CB1 and CB2 receptors and acts as an inverse agonist with IC50 values in the nM to low μM range [6]. This distinct pharmacological fingerprint makes nafoxidine uniquely suited for studies examining the intersection of estrogen and endocannabinoid signaling pathways.

Application
Selection Property
Validation Focus
ER+ breast cancer model studies
Reported trial endpoint context
Model-response endpoint comparison
Body weight regulation studies
Tissue-specific ER modulation context
Body weight gain suppression endpoint
Lasofoxifene process chemistry
Synthetic intermediate identity
Yield and impurity profiling validation
Cannabinoid receptor polypharmacology studies
CB1/CB2 non-selective inverse agonism
Functional activity at cannabinoid receptors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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